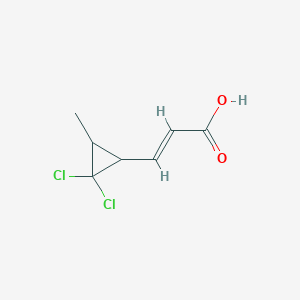![molecular formula C12H19ClN2O B13238766 3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one](/img/structure/B13238766.png)
3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a chloro group and a diazatricyclic moiety makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one typically involves multiple steps:
Formation of the Diazatricyclic Core: The initial step involves the construction of the 4,8-diazatricyclo[5.2.2.0,2,6]undecane core. This can be achieved through a series of cyclization reactions starting from simple amines and aldehydes.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using thionyl chloride or phosphorus pentachloride.
Attachment of the Propanone Moiety: The final step involves the attachment of the propanone group through a nucleophilic substitution reaction, where the diazatricyclic core reacts with a suitable chloro-propanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanone moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: As a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one: Similar structure with an additional carbon in the side chain.
3-Bromo-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one: Bromine instead of chlorine.
3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}ethan-1-one: Shorter side chain.
Uniqueness
Structural Complexity: The unique tricyclic structure combined with the chloro and propanone groups makes it distinct.
Reactivity: The presence of multiple functional groups allows for diverse chemical transformations.
Applications: Its potential in medicinal chemistry and organic synthesis sets it apart from simpler analogs.
Propriétés
Formule moléculaire |
C12H19ClN2O |
|---|---|
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
3-chloro-1-(4,8-diazatricyclo[5.2.2.02,6]undecan-8-yl)propan-1-one |
InChI |
InChI=1S/C12H19ClN2O/c13-4-3-12(16)15-7-8-1-2-11(15)10-6-14-5-9(8)10/h8-11,14H,1-7H2 |
Clé InChI |
IUHACBUZWXJPEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3CNCC3C1CN2C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


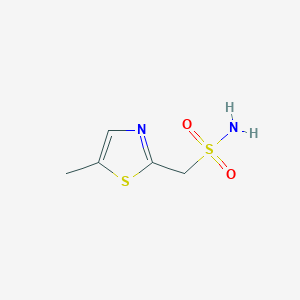
![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
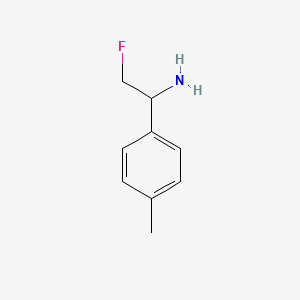
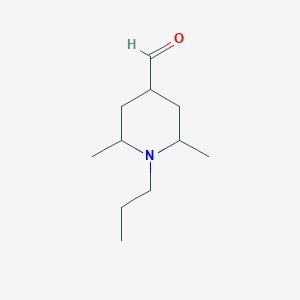
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)


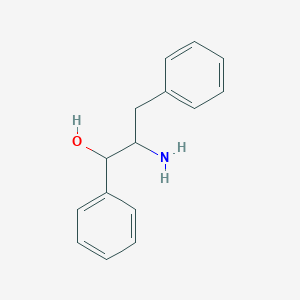
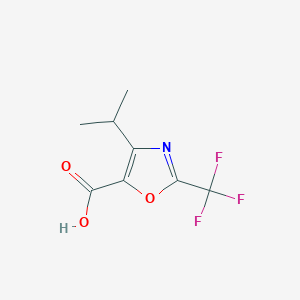
![8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13238742.png)
![N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13238744.png)
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13238747.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13238758.png)
